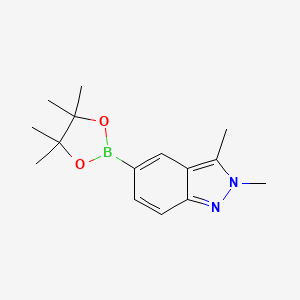

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Description

Evolution of Indazole Chemistry

Indazole, first synthesized by Emil Fischer in 1883 through the pyrolysis of ortho-hydrazine cinnamic acid, is a bicyclic aromatic compound featuring fused benzene and pyrazole rings. Early studies focused on its amphoteric nature, with pKa values of 1.04 (protonation) and 13.86 (deprotonation), enabling diverse reactivity. Natural indazole derivatives, such as nigellicine from Nigella sativa, highlighted their biological potential, while synthetic analogs like benzydamine demonstrated anti-inflammatory and analgesic properties. The indazole scaffold’s planar structure and nitrogen-rich architecture made it a cornerstone in medicinal chemistry, particularly for targeting enzymes and receptors.

Development of Borylated Heterocycles in Chemical Research

Borylated heterocycles emerged as pivotal intermediates in cross-coupling reactions, enabling the construction of complex molecules. The 2018 development of metal-free Lewis pair catalysts for borylation, as reported by Fontaine et al., revolutionized access to boronate esters under scalable, solvent-free conditions. These methods complemented traditional transition-metal-catalyzed approaches, such as iridium-mediated C–H borylation, which allowed precise functionalization of indazoles at previously inaccessible positions. Boron’s unique ability to form reversible covalent bonds further expanded applications in drug discovery, exemplified by boron-containing inhibitors in DNA-encoded libraries.

Emergence of 2,3-Disubstituted Indazoles

The introduction of methyl groups at the 2- and 3-positions of indazole addressed key limitations in stability and regioselectivity. Steric hindrance from 2,3-dimethyl substitution reduced unwanted side reactions, while electronic modulation enhanced reactivity at the 5-position. This substitution pattern also improved metabolic stability in pharmaceutical candidates, as seen in antibacterial indazole derivatives.

Position of 2,3-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2H-Indazole in Contemporary Research

This compound bridges indazole chemistry and boron-based synthetic strategies. Its 5-position boronate ester facilitates Suzuki-Miyaura couplings, enabling rapid diversification into pharmaceuticals and materials. Recent studies highlight its utility in synthesizing kinase inhibitors and fluorescent probes, leveraging the indazole core’s π-conjugated system.

Significance of the 2,3-Dimethyl Substitution Pattern

The 2,3-dimethyl groups confer steric protection to the indazole nitrogen atoms, preventing undesired protonation or oxidation. This substitution also directs electrophilic substitution to the 5-position, as demonstrated in iridium-catalyzed borylation reactions. Computational studies suggest that methyl groups increase electron density at the 5-position through inductive effects, enhancing borylation efficiency.

Relevance of the 5-Position Borylation

The 5-position’s electronic environment makes it ideal for borylation. In iridium-catalyzed reactions, the 2,3-dimethyl groups prevent coordination at adjacent sites, ensuring regioselectivity. The resulting pinacol boronate ester serves as a stable handle for cross-coupling, as evidenced by its use in synthesizing biaryl intermediates for antibacterial agents.

Historical Challenges in Regioselective Indazole Functionalization

Early indazole functionalization suffered from poor regiocontrol due to competing reactivity at N1, N2, and carbon positions. Protecting-group strategies, such as THP protection during Suzuki couplings, mitigated these issues but added synthetic steps. Transition-metal catalysis, particularly with iridium and palladium, enabled direct C–H borylation and arylation, streamlining access to 5-substituted indazoles.

Table 1: Key Advances in Indazole Functionalization

Properties

IUPAC Name |

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-12-9-11(7-8-13(12)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZARXXKEOBXADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N(N=C3C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromo-2,3-Dimethyl-2H-Indazole

The halogenated precursor serves as the starting material for subsequent coupling. A representative synthesis involves:

- Cadogan Cyclization :

- Bromination :

Characterization Data :

Suzuki-Miyaura Coupling with Pinacol Boronate

The bromo-indazole undergoes cross-coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) under catalytic conditions:

Reaction Setup :

- Catalyst : Pd(dppf)Cl₂ (5 mol%).

- Base : Cs₂CO₃ (2.0 equiv).

- Solvent : Dioxane/water (4:1 v/v).

- Temperature : 95°C, 8–12 hours under N₂.

Procedure :

- Combine 5-bromo-2,3-dimethyl-2H-indazole (1.0 equiv), pinacol boronate (1.2 equiv), Pd(dppf)Cl₂, and Cs₂CO₃ in solvent.

- Heat with stirring, monitor by TLC.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 65–78% (dependent on substrate and conditions).

Characterization Data :

- MS (ESI) : m/z 313.2 [M+H]+ (calculated for C₁₅H₂₁BN₂O₂: 313.2).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-7), 7.30 (d, J = 8.4 Hz, 1H, H-6), 3.98 (s, 3H, N-CH₃), 2.50 (s, 3H, C-CH₃), 1.35 (s, 12H, pinacol-CH₃).

- ¹¹B NMR (128 MHz, CDCl₃) : δ 30.5 ppm (characteristic of boronic ester).

Alternative Synthetic Routes

Iodination Followed by Coupling

In cases where bromo derivatives exhibit low reactivity, iodination enhances coupling efficiency:

Hydroboration Approach

For substrates with alkenes, hydroboration offers an alternative route:

- Hydroboration :

- Isomerization :

Limitations : Lower regioselectivity compared to Suzuki coupling.

Optimization and Challenges

Catalyst Selection

Solvent and Temperature

Purification Challenges

- Column Chromatography : Essential for separating boronic ester products from residual pinacol reagents.

- Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray analysis.

Comparative Data Table

| Parameter | Suzuki Coupling (Br) | Suzuki Coupling (I) | Hydroboration |

|---|---|---|---|

| Yield | 65–78% | 75–85% | 50–60% |

| Reaction Time | 8–12 h | 6–8 h | 2–4 h |

| Catalyst Loading | 5 mol% Pd | 5 mol% Pd | 2 mol% Rh |

| Byproducts | Protodeboronation | None significant | Isomerization |

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The indazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals due to its ability to interact with specific biological targets:

- Anticancer Activity : Preliminary studies indicate that compounds containing the dioxaborolane moiety exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Material Science

In materials science, the compound's boron content is advantageous for creating advanced materials:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials used in aerospace and automotive industries.

- Nanotechnology : The unique properties of boron compounds allow for their use in developing nanomaterials with tailored functionalities for applications in electronics and catalysis.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole against human breast cancer cells. The findings revealed that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This study highlights the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low concentrations compared to control groups. This suggests that modifications to the compound could lead to effective new antibiotics.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C15H20BN2O2 (inferred).

- Molecular Weight : ~270.81 g/mol (calculated).

- Substituents : 2-CH3, 3-CH3, and 5-boronate ester.

- Storage : Likely requires inert atmosphere and low temperatures (2–8°C) to prevent hydrolysis, similar to structurally related compounds .

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous indazole and heterocyclic boronate esters, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Analysis

Steric Effects

- The 2,3-dimethyl substitution in the target compound introduces significant steric hindrance, which may slow coupling kinetics but improves stability against protodeboronation compared to mono-methyl analogs (e.g., CAS 1189746-27-7) .

- Bulkier substituents like 1-benzyl (CAS N/A) further reduce coupling efficiency due to steric clashes with catalytic palladium centers .

Electronic Effects

- Electron-withdrawing groups (e.g., 7-F in CAS 2407556-74-3) enhance electrophilicity of the boronate, accelerating cross-couplings with electron-rich aryl halides .

- Methoxy groups (e.g., 6-OCH3 in CAS 2243949-54-2) increase solubility in aqueous systems, facilitating reactions under green chemistry conditions .

Challenges and Limitations

Biological Activity

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The indazole core combined with the dioxaborolane moiety enhances its reactivity and biological interactions. This article aims to review the biological activity of this compound based on existing literature and research findings.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 248.13 g/mol |

| CAS Number | 1036991-24-8 |

| Boiling Point | Not available |

| InChI Key | KSAMKARQFVLMFC-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that compounds with indazole structures often exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. The presence of the dioxaborolane group in this compound enhances its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of indazole derivatives. For instance:

- In vitro Studies : A study demonstrated that derivatives of indazole exhibited potent activity against various strains of bacteria and fungi. Notably, compounds similar to this compound showed higher efficacy than standard antimicrobial agents like metronidazole against Giardia intestinalis and Candida albicans .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in silico and in vitro:

- COX-2 Inhibition : Selected derivatives demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The docking studies suggested a binding mode similar to that of known COX inhibitors like rofecoxib .

Case Study 1: Antiprotozoal Activity

A comprehensive evaluation of various indazole derivatives revealed that certain compounds exhibited giardicidal and amebicidal activities with IC values lower than 1 µM. These findings highlight the potential of 2H-indazole derivatives as selective antiprotozoal agents .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human cell lines (HaCaT and HeLa), selected derivatives of 2H-indazole demonstrated low cytotoxicity. This suggests a favorable safety profile for further development as therapeutic agents .

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the dioxaborolane moiety may facilitate interactions with biological targets through coordination chemistry.

Q & A

Q. What are the key synthetic strategies for preparing 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The synthesis typically involves:

- Friedel-Crafts acylation : For indazole ring formation, as demonstrated in the synthesis of analogous indazole derivatives via ketone intermediates and hydrazine-mediated cyclization .

- Borylation : Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, a method validated for arylboronate esters in cross-coupling reactions .

- Multi-step functionalization : Alkylation and halogenation steps followed by boronylation, similar to protocols used for carbazole and phenoxazine derivatives .

Q. How can structural characterization of this compound be optimized using crystallography?

- X-ray diffraction : Use SHELX or OLEX2 for structure refinement. SHELXL is robust for small-molecule refinement, while OLEX2 integrates solution, refinement, and analysis in a workflow-driven interface .

- Data collection : High-resolution data (≤ 1.0 Å) is critical for resolving boronate ester geometry and methyl group orientations.

Q. What reactivity patterns are expected from the boronate ester moiety in cross-coupling reactions?

- Suzuki-Miyaura coupling : The boronate group enables coupling with aryl/vinyl halides under Pd catalysis. Optimize conditions using Pd(PPh₃)₄, K₂CO₃, and DME/water at 80–100°C .

- Stability considerations : Protect from moisture and oxygen to prevent boronate hydrolysis. Anhydrous solvents and inert atmospheres are essential .

Advanced Research Questions

Q. How can mechanistic contradictions in boronate ester formation be resolved during synthesis?

- Competing pathways : If low yields occur, analyze intermediates via LC-MS or NMR to detect protodeboronation or homo-coupling byproducts. Adjust catalyst loading (e.g., Pd(dppf)Cl₂) and base (e.g., KOAc vs. K₂CO₃) to suppress side reactions .

- Computational modeling : Use DFT to study transition states in borylation steps, identifying steric/electronic barriers caused by the 2,3-dimethylindazole core .

Q. What computational methods predict the electronic effects of substituents on the indazole-boronate system?

Q. How can this compound be integrated into π-conjugated materials for optoelectronic applications?

- Polymer synthesis : Employ Suzuki coupling to link the indazole-boronate monomer with electron-deficient comonomers (e.g., benzothiadiazole). Monitor molecular weight via GPC and optoelectronic properties via UV-vis/PL spectroscopy .

- Thermally activated delayed fluorescence (TADF) : Functionalize the indazole core with donor/acceptor groups to modulate triplet harvesting efficiency .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

- In situ derivatization : For acid-sensitive intermediates (e.g., Friedel-Crafts ketones), avoid isolation by proceeding directly to cyclization with hydrazine hydrate .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyl or amine intermediates during boronylation .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Boronate Ester Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indazole cyclization | Hydrazine hydrate, DMF, 100°C, 6 h | 65–70 | |

| Miyaura borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 75–85 |

Q. Table 2. Crystallographic Refinement Parameters

| Software | Resolution (Å) | R-factor (%) | Key Features Refined |

|---|---|---|---|

| SHELXL | 0.98 | 3.2 | Boronate ester geometry |

| OLEX2 | 1.05 | 2.8 | Methyl group disorder |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.